

Application Note: Analytical Characterization of 3-(3-Fluoro-4-methylphenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(3-Fluoro-4-methylphenyl)propanoic acid

CAS No.: 881189-62-4

Cat. No.: B1439743

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Executive Summary

This application note details the standardized protocols for the physicochemical and spectroscopic characterization of **3-(3-Fluoro-4-methylphenyl)propanoic acid** (CAS: 881189-62-4).[1] As a critical intermediate in the synthesis of metabolic modulators (e.g., PPAR agonists) and fluorinated pharmaceuticals, precise structural validation is required to distinguish it from its regioisomers (e.g., 4-fluoro-3-methyl variants).[1]

This guide prioritizes Reverse-Phase HPLC (RP-HPLC) for purity assessment and Multinuclear NMR (

H,

F) for structural authentication.[1]

Physicochemical Profile

The introduction of a fluorine atom at the meta position and a methyl group at the para position of the phenyl ring imparts unique lipophilic and electronic properties compared to the non-

substituted analog.

Property	Value / Description	Method/Source
Chemical Formula		Molecular Calculation
Molecular Weight	182.19 g/mol	Mass Spectrometry
Appearance	White to off-white crystalline solid	Visual Inspection
Melting Point	80–85 °C (Predicted range)	DSC (Protocol 3)
pKa (Acid)	~4.5 (Carboxylic acid)	Potentiometric Titration
LogP	~2.4	Calculated (cLogP)
Solubility	Soluble: DMSO, Methanol, Acetonitrile Sparingly Soluble: Water (pH < 4)	Visual Solubility Test

Protocol 1: High-Performance Liquid Chromatography (HPLC)[1]

Objective: To establish a stability-indicating method capable of separating the target compound from potential regioisomers and synthetic precursors.

Method Development Logic

- Stationary Phase: A C18 column is selected for its hydrophobicity, suitable for retaining the aromatic phenylpropanoic moiety.
- Mobile Phase pH: The mobile phase must be acidified (pH ~3.0) using formic acid or phosphoric acid.[2] This suppresses the ionization of the carboxylic acid (), ensuring the analyte remains neutral and retains well on the lipophilic column, preventing peak tailing.[1]
- Detection: The aromatic ring provides UV absorption. 210 nm is used for high sensitivity (carbonyl + aromatic), while 254 nm offers high selectivity for the aromatic system.

Operating Conditions

Parameter	Setting
Instrument	Agilent 1290 Infinity II or equivalent UHPLC/HPLC
Column	Agilent ZORBAX Eclipse Plus C18, 3.5 μ m, 4.6 x 100 mm
Mobile Phase A	Water + 0.1% Formic Acid (v/v)
Mobile Phase B	Acetonitrile (ACN) + 0.1% Formic Acid (v/v)
Flow Rate	1.0 mL/min
Column Temp	30 °C
Injection Vol	5.0 μ L
Detection	UV @ 210 nm (primary), 254 nm (secondary)

Gradient Program

Time (min)	% Mobile Phase B	Description
0.0	5	Initial equilibration
8.0	95	Linear ramp to elute hydrophobic impurities
10.0	95	Wash step
10.1	5	Return to initial conditions
13.0	5	Re-equilibration

System Suitability Criteria:

- Tailing Factor ():
 - Theoretical Plates (

):

- Retention Time (

): $\sim 5.5 \pm 0.2$ min (varies by column dwell volume)

Protocol 2: Spectroscopic Identification (NMR & MS)

Objective: Unequivocal structural confirmation, specifically verifying the 3-fluoro-4-methyl substitution pattern.

Mass Spectrometry (LC-MS)[1]

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
- Rationale: Carboxylic acids ionize efficiently in negative mode by losing a proton.
- Expected Signal:

m/z.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Preferred for solubility and distinct peak separation).[1] H NMR Assignment (400 MHz, DMSO-

):

- Carboxylic Acid:

12.1 ppm (1H, broad s, -COOH).

- Aromatic Region:

- ~ 7.15 ppm (1H, t,

Hz, H-5 position).

- ~ 6.95 ppm (1H, d,

Hz, H-2 position, doublet due to

F coupling).

- ~6.90 ppm (1H, d, Hz, H-6 position).
 - Aliphatic Chain:
 - 2.75 ppm (2H, t, Hz, Ar-CH-).[\[1\]](#)
 - 2.50 ppm (2H, t, Hz, -CH-COOH).[\[1\]](#)
 - Methyl Group:
 - 2.18 ppm (3H, d, Hz, Ar-CH₃).
-). Note: The methyl signal often appears as a doublet due to long-range coupling with the adjacent fluorine.[\[1\]](#)

¹⁹F NMR (376 MHz, DMSO-

):

- Signal: Single peak around -115 to -120 ppm.[\[1\]](#)
- Diagnostic Value: The chemical shift and splitting pattern (quartet if coupled to methyl protons) confirm the Fluorine-Methyl proximity.[\[1\]](#)

Protocol 3: Solid-State Characterization (Thermal Analysis)

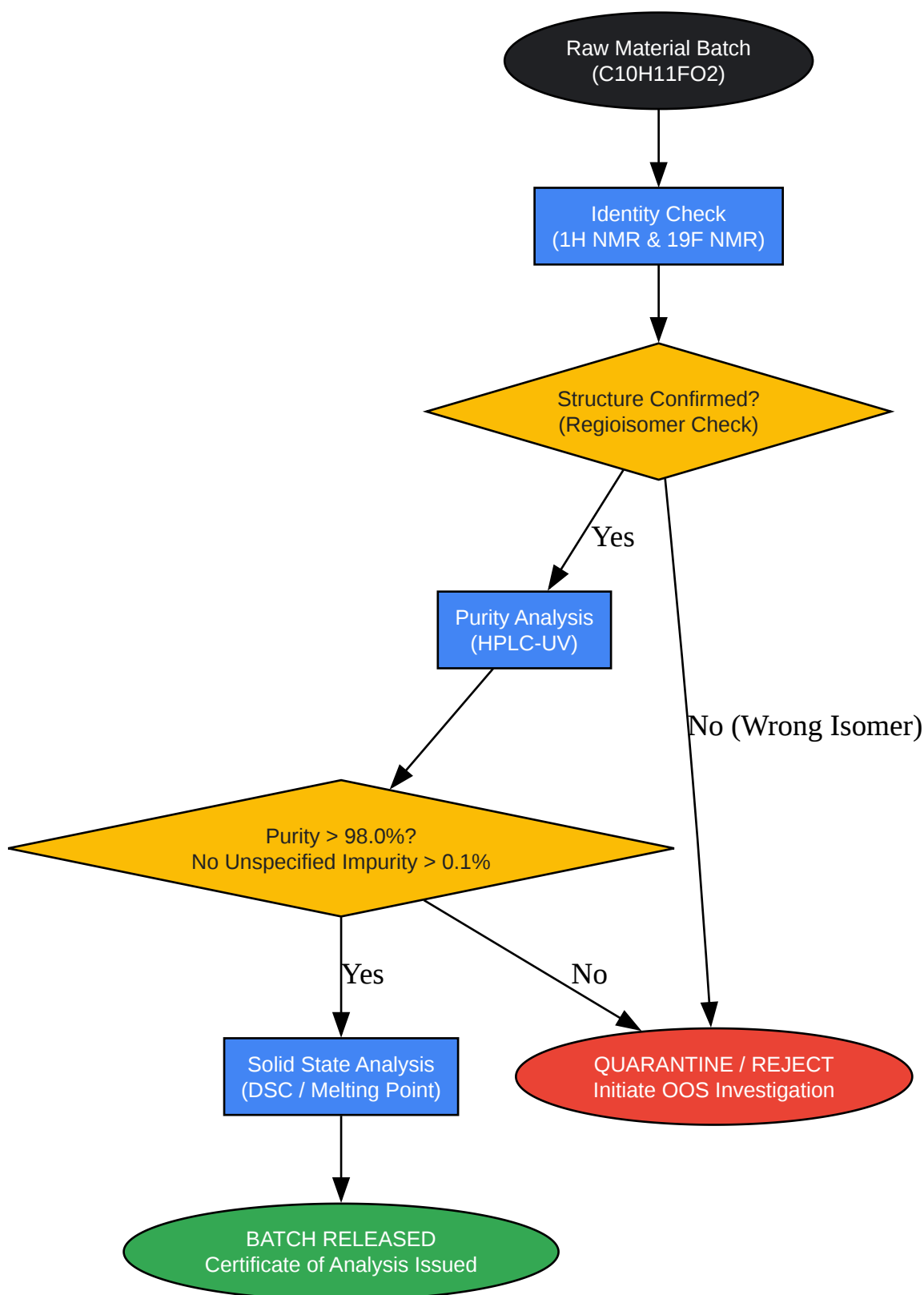
Objective: To determine the melting point and assess the presence of polymorphs or solvates.

Differential Scanning Calorimetry (DSC)

- Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimped non-hermetically.
- Method: Ramp from 25 °C to 150 °C at 10 °C/min under Nitrogen purge (50 mL/min).
- Analysis:
 - Endotherm Onset: Represents the melting point (Expected: 80–85 °C).
 - Peak Integration: Enthalpy of fusion () indicates crystallinity. A sharp peak suggests high purity (>98%).

Quality Control Workflow

The following diagram illustrates the decision logic for releasing a batch of **3-(3-Fluoro-4-methylphenyl)propanoic acid** for downstream synthesis.



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Caption: QC decision tree ensuring structural integrity (NMR) and chemical purity (HPLC) prior to batch release.

References

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- Vertex AI Search. CAS 881189-62-4 Data Verification. (Confirmed specific CAS for 3-Fluoro-4-methyl isomer). [\[1\]](#)[\[4\]](#)

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- [3. An innovative approach to the analysis of 3-\[4-\(2-methylpropyl\)phenyl\]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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